Methyl2-(thian-3-ylidene)acetate

Description

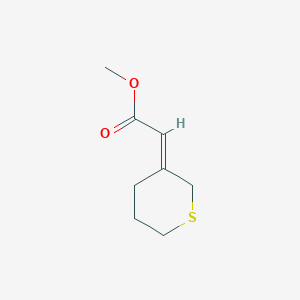

Methyl2-(thian-3-ylidene)acetate is a sulfur-containing heterocyclic ester characterized by a six-membered thiane ring (sulfur analog of cyclohexane) with a conjugated exocyclic double bond at the 3-position and an acetoxymethyl group at the 2-position. This compound is hypothesized to exhibit unique electronic properties due to the sulfur atom and conjugated system, making it relevant in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C8H12O2S |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

methyl (2E)-2-(thian-3-ylidene)acetate |

InChI |

InChI=1S/C8H12O2S/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3/b7-5+ |

InChI Key |

INQIJMMIYUCFSX-FNORWQNLSA-N |

Isomeric SMILES |

COC(=O)/C=C/1\CCCSC1 |

Canonical SMILES |

COC(=O)C=C1CCCSC1 |

Origin of Product |

United States |

Preparation Methods

Magnesium/Iodine-Mediated Reductive Coupling

A robust and practical method for synthesizing α,β-unsaturated esters with thian-3-ylidene substituents involves the use of magnesium turnings and iodine in a mixed solvent system, as detailed in recent experimental protocols:

- Procedure : The starting compound (a precursor with a thiane ring) is dissolved in methanol and acetonitrile. Iodine (3 equivalents) is added, followed by stirring for 5 minutes. Then, magnesium turnings (10–15 equivalents) are introduced, and the mixture is stirred under a water bath at 15–20 °C for 2 minutes, then at room temperature for 30 minutes.

- Workup : The reaction is quenched with ethyl acetate, filtered through diatomaceous earth, washed with saturated sodium thiosulfate solution to remove iodine residues, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

- Purification : The crude product is purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents.

- Yields : This method yields the target methyl 2-(thian-3-ylidene)acetate and related derivatives in moderate to high yields ranging from 37% to 94%, depending on the substrate and conditions.

This approach allows for the formation of the exocyclic double bond (ylidene) adjacent to the thiane ring, effectively generating the α,β-unsaturated ester structure.

Alkylation of Active Methylene Compounds with Sulfur-Containing Reagents

Another classical approach involves the reaction of active methylene compounds such as methyl cyanoacetate or methyl acetate derivatives with sulfur-containing electrophiles or via ring closure reactions:

- Synthesis of thiane rings : Typically, 1,3-dithianes or thianes are prepared by the reaction of carbonyl compounds or active methylene compounds with 1,3-dibromopropane or carbon disulfide in the presence of base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide.

- Example : In one reported synthesis, methyl 2-cyanoacetate was reacted with carbon disulfide and 1,3-dibromopropane under basic conditions to form a 1,3-dithiane derivative, which can then be further manipulated to yield the ylidene acetate.

This method is effective for building the sulfur heterocycle before introducing the ylidene functionality.

Esterification via Diazomethyl Trimethylsilane

For the esterification step, methyl esters such as methyl 2-(thiophen-3-yl)acetate (a related sulfur heterocycle) can be synthesized by methylation of the corresponding carboxylic acid using diazomethyl trimethylsilane:

- Procedure : The carboxylic acid precursor is dissolved in methanol at 0 °C, and diazomethyl trimethylsilane is added. The mixture is stirred for several hours, then quenched with acetic acid. The solvent is evaporated, and the product is purified by column chromatography.

- Yields : This method provides a clean and efficient route to methyl esters with yields typically above 80%.

While this method is reported for thiophene derivatives, it can be adapted for thiane-based acids to yield methyl 2-(thian-3-ylidene)acetate.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The magnesium/iodine method is notable for its operational simplicity and relatively short reaction times (under 1 hour total stirring), making it suitable for scale-up and diverse substrate scopes.

- The presence of iodine facilitates the formation of reactive intermediates that promote the coupling and ylidene formation.

- The alkylation approach for thiane ring synthesis is well-documented for 1,3-dithianes and can be adapted for thianes, but often requires longer reaction times (several hours) and careful control of stoichiometry.

- Esterification via diazomethyl trimethylsilane is a mild and selective method that avoids harsher acidic or basic conditions that might degrade sensitive sulfur heterocycles.

- Purification by silica gel chromatography is standard, with eluent systems typically involving petroleum ether and ethyl acetate in varying ratios to optimize separation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thian-3-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiane derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and strong bases are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiane derivatives .

Scientific Research Applications

Methyl 2-(thian-3-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-(thian-3-ylidene)acetate exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ester Group Variations

The ester group significantly impacts solubility, reactivity, and pharmacokinetics:

- Methyl2-(thian-3-ylidene)acetate (hypothetical): Molecular formula C₇H₁₀O₂S , molecular weight 158.22 g/mol (estimated).

- Ethyl 2-(thiolan-3-ylidene)acetate (CAS 114614-89-0): Molecular formula C₈H₁₂O₂S, molecular weight 172.24 g/mol ().

Heterocycle Modifications

Thiane vs. Thietane

- Thietan-2-ylideneacetates (): Synthesized via [2 + 2] cycloadditions, these four-membered sulfur rings (thietane) exhibit higher ring strain than six-membered thiane derivatives. This strain enhances reactivity in cycloaddition and nucleophilic substitution reactions .

- Thiane derivatives : Larger ring size reduces strain, favoring stability and applications in sustained-release drug formulations.

Thiophene vs. Thiane

- Methyl 2-thienyl acetate (CAS 19432-68-9, ): Aromatic thiophene rings confer planar, conjugated systems with distinct electronic properties (e.g., stronger π-π interactions) compared to non-aromatic thiane derivatives. Thiophene-based esters are widely used in optoelectronics and as bioactive motifs .

Oxetane vs. Thiane

Substituent Effects

- Chloropropyl-Thiazolidinone Derivatives (e.g., CAS 1235441-77-6, ): The addition of a 3-chloropropyl group and thiazolidinone ring introduces hydrogen-bonding and halogen-bonding sites, enhancing binding affinity to biological targets like enzymes or receptors .

- Clopidogrel Derivatives (): Thienopyridine-based esters (e.g., clopidogrel) demonstrate antiplatelet activity via irreversible P2Y12 receptor inhibition.

Data Table: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.